N-(4-ethylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Description
This compound features a complex tricyclic core system (8-thia-3,5-diazatricyclo[7.4.0.0²⁷]trideca-1(13),2(7),3,9,11-pentaene) with a sulfur atom at position 8 and two nitrogen atoms at positions 3 and 3. The core is substituted with a methyl group at position 4 and an oxo group at position 4. The acetamide moiety is linked to the tricyclic system via a methylene bridge, terminating in a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-14-8-10-15(11-9-14)23-18(25)12-24-13(2)22-19-16-6-4-5-7-17(16)27-20(19)21(24)26/h4-11H,3,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVYBZURNUDLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex compound with potential therapeutic applications. Its biological activity encompasses various pharmacological effects, including anticonvulsant, antibacterial, and anticancer properties. This article synthesizes findings from diverse studies to elucidate its biological activity.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for contributing to various biological activities. The structural complexity of the compound suggests potential interactions with multiple biological targets.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant efficacy in models of epilepsy:
| Compound | Median Effective Dose (mg/kg) | Model |
|---|---|---|
| Compound 1 | 20 | PTZ-induced seizures |
| Compound 2 | 24.38 | MES test |
| Compound 3 | 88.23 | Chemo-shock test |
These results indicate that modifications in the thiazole structure can enhance anticonvulsant activity significantly compared to standard treatments like ethosuximide and sodium valproate .
Antibacterial Activity
The antibacterial efficacy of thiazole-containing compounds has also been documented extensively. Studies indicate that certain derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 5 µg/mL |
These findings suggest that the presence of electron-withdrawing groups in the phenyl ring enhances antibacterial properties .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon) | 15 |
| MCF7 (Breast) | 20 |
The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole ring can lead to improved cytotoxicity against cancer cells .
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of thiazole derivatives demonstrated that those with specific substitutions exhibited enhanced protection against seizures in animal models. The compound N-(4-ethylphenyl)-2-{4-methyl-6-oxo... showed a significant reduction in seizure duration and frequency compared to controls.
Case Study 2: Antibacterial Action
In vitro studies on N-(4-ethylphenyl)-2-{4-methyl... revealed its effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to disrupt bacterial cell walls was noted as a mechanism of action.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Heteroatoms | Notable Properties |
|---|---|---|---|---|
| N-(4-ethylphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[…]acetamide | 8-Thia-3,5-diazatricyclo | 4-Methyl, 6-oxo, 4-ethylphenyl | S, N | High rigidity, moderate lipophilicity |
| 2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[…]acetamide | 8-Thia-4,6,11-triazatricyclo | 4-Phenyl, 11-acetyl, 2-methoxyphenyl | S, N | Enhanced H-bonding, lower solubility |
| 2-({5-Ethyl-6-oxo-8-oxa-3,5-diazatricyclo[…]sulfanyl)-N-(3-methoxyphenyl)acetamide | 8-Oxa-3,5-diazatricyclo | 4-Sulfanyl, 3-methoxyphenyl | O, N, S | Thioether reactivity, higher polarity |
| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) | 1,2,3-Triazole | Naphthalene, phenyl | N | Metal coordination, moderate steric bulk |
Research Findings and Implications
- Electronic Properties : The target compound’s sulfur atom contributes to electron-deficient aromatic systems, favoring charge-transfer interactions absent in oxa-analogues .
- Synthetic Routes : Unlike triazole derivatives synthesized via Cu-catalyzed azide-alkyne cycloaddition (), the target compound likely requires multistep cyclization, reducing yield but improving stereochemical control .
- Biological Relevance : The ethylphenyl acetamide group enhances membrane permeability compared to nitro- or methoxy-substituted analogues, as seen in QSAR studies of similar tricyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
